N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJWBNOVDSTCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonamide with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-methoxy-5-methylbenzenesulfonamide and 4-aminophenylacetamide.
Catalyst: Commonly used catalysts include acids or bases, depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in the range of 80-120°C, to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic and neutral conditions, primarily targeting the sulfamoyl and acetamide groups.
Acidic Hydrolysis
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Conditions : 0.1 M HCl, 85°C.
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Products : Degradation into 2-methoxy-5-methylbenzenesulfonic acid and 4-acetamidobenzenesulfonamide derivatives.
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Mechanism : Protonation of the sulfamoyl nitrogen enhances electrophilicity, facilitating nucleophilic attack by water.
Neutral Hydrolysis
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Conditions : Aqueous medium, 85°C.
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Products : Similar to acidic hydrolysis but with slower kinetics due to the absence of catalytic protons.
Substitution Reactions
The sulfamoyl group (-SO₂NH-) participates in nucleophilic substitutions, while the acetamide group (-NHCOCH₃) shows limited reactivity under standard conditions.
Sulfamoyl Group Modifications
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Alkylation :
-
Acylation :
Aromatic Ring Substitution
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Electrophilic Substitution :
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Nitration : HNO₃/H₂SO₄ at 0–5°C targets the electron-rich 2-methoxy-5-methylphenyl ring.
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Halogenation : Br₂/FeBr₃ introduces bromine at the para position relative to the methoxy group.
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Oxidation Reactions
Oxidative transformations primarily affect the methoxy and methyl substituents.
Methoxy Group Oxidation
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Reagents : KMnO₄ in acidic or basic media.
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Product : Conversion of -OCH₃ to -COOH (carboxylic acid) or -CHO (aldehyde) under controlled conditions.
Methyl Group Oxidation
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Reagents : CrO₃/H₂SO₄.
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Product : 5-Carboxylic acid derivative via radical-mediated oxidation.
Reduction Reactions
The acetamide group is reducible under strong reducing conditions:
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Product : Reduction of -NHCOCH₃ to -NHCH₂CH₃ (ethylamine derivative).
Thermal Stability
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Decomposition : Above 200°C, the compound undergoes thermal decomposition, releasing SO₂ and forming polycyclic aromatic byproducts .
Structural Insights from Crystallography
X-ray studies reveal intramolecular N–H⋯O hydrogen bonds stabilizing the sulfamoyl-acetamide conformation . Intermolecular C–H⋯π interactions further influence reactivity by sterically shielding the aromatic rings .
Comparative Reactivity with Analogs
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Glibenclamide Degradation Product : Shares susceptibility to hydrolysis at the sulfamoyl group but exhibits faster degradation kinetics due to lack of steric hindrance.
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Sulpiride Analogs : Demonstrate enhanced substitution reactivity at the sulfamoyl nitrogen, attributed to electronic effects from adjacent substituents.
Scientific Research Applications
Chemical Synthesis and Reagent Applications
N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating more complex molecules.
Reactions Involving this compound:
- Oxidation: Can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate.
- Reduction: Reduction reactions can convert nitro groups to amines, facilitating the synthesis of derivatives.
- Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.
This compound is often utilized as a starting material for synthesizing other biologically active compounds, enhancing its importance in chemical research and development.
Biological Research Applications
The compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Research indicates that compounds with similar structures have shown efficacy against various pathogens.
Antimicrobial Activity:
Studies have demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial properties. For instance, this compound was tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial effects comparable to standard antibiotics like penicillin and ampicillin .
Anti-inflammatory Properties:
Sulfonamides are known for their anti-inflammatory actions. The compound's mechanism involves inhibition of specific enzymes responsible for inflammatory processes, making it a candidate for developing new anti-inflammatory medications .
Medicinal Applications
This compound is under investigation for its therapeutic potential in treating various diseases.
Case Studies:
- Anticancer Research: Preliminary studies suggest that this compound may inhibit tumor cell growth. It is being explored as a lead compound for developing anticancer agents due to its structural similarity to known anticancer drugs .
- Pain Management: As a sulfonamide derivative, it may also possess analgesic properties, providing a dual action of pain relief and inflammation reduction .
Industrial Applications
In addition to its biological significance, this compound finds utility in industrial chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Other Compounds:
The compound serves as a building block for synthesizing more complex aromatic sulfonamide derivatives that are crucial in drug formulation and development processes .
Data Summary Table
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Reagent for organic synthesis | Participates in oxidation/reduction/substitution |
| Biological Research | Antimicrobial activity | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory properties | Inhibits enzymes involved in inflammation | |
| Medicinal Applications | Anticancer research | Potential growth inhibition of tumor cells |
| Pain management | Possible analgesic effects | |
| Industrial Applications | Intermediate in pharmaceutical synthesis | Essential for producing complex sulfonamide derivatives |
Mechanism of Action
The mechanism of action of N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
A. Analgesic and Anti-inflammatory Derivatives
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits superior analgesic activity compared to paracetamol, attributed to the electron-donating 4-methylpiperazine group, which enhances solubility and receptor binding .
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (Compound 36): Shows anti-hypernociceptive activity in inflammatory pain models, likely due to the lipophilic diethyl group improving blood-brain barrier penetration .
B. Anticancer Derivatives
- Pyrazole-Sulfonamide Hybrids (Compounds 2–8): Derived from 2-cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide, these compounds demonstrate apoptosis-inducing effects in colon cancer via pyrazole-mediated kinase inhibition .
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24): Inhibits ATP-binding sites of tyrosine kinase receptors in breast cancer (MCF7), with the cyano group enhancing electrophilic interactions .
C. Carbonic Anhydrase Inhibitors
Structural Modifications and Physicochemical Properties
Key Observations :
- Electron-Donating Groups (e.g., methoxy, methyl): Improve solubility and moderate receptor affinity but may reduce metabolic stability .
- Lipophilic Substituents (e.g., tert-butyl, diethyl): Enhance membrane permeability but risk off-target interactions .
- Heterocyclic Moieties (e.g., pyrazole, triazole): Enable targeted kinase inhibition and apoptosis induction .
Critical Analysis of Divergent Findings
- Contradiction in Substituent Effects : While lipophilic groups (e.g., diethyl in Compound 36) enhance CNS activity, excessive hydrophobicity (e.g., tert-butyl in Compound 29) may limit aqueous solubility, underscoring the need for balanced design .
- Heterocycle-Dependent Mechanisms : Pyrazole derivatives () target kinases, whereas triazole derivatives () may favor enzyme inhibition, indicating substituent-driven mechanistic diversity .
Biological Activity
N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical characteristics, biological mechanisms, and therapeutic potential, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . This compound features several functional groups, including:
- Methoxy Group : Contributes to its solubility and biological activity.
- Methyl Group : Enhances lipophilicity.
- Sulfamoyl Group : Imparts antibacterial properties.
- Acetamide Group : Involved in enzyme interactions.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfamoyl moiety can form hydrogen bonds with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial action.
- Interaction with Cellular Pathways : The compound may interfere with pathways related to inflammation and microbial growth, leading to its observed biological effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with sulfamoyl groups exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Activity Level | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | Moderate | Penicillin |
| Escherichia coli | High | Ampicillin |
| Bacillus subtilis | Moderate | Chloramphenicol |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. It may act as a COX-2 inhibitor, similar to other known anti-inflammatory drugs. The presence of the acetamide group is crucial for enhancing its potency, as evidenced by comparative studies with other derivatives .
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains, reinforcing the relevance of the sulfamoyl functional group in microbial inhibition . -
Inhibition of Enzymatic Activity :
Another research effort focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated that modifications in the molecular structure could enhance or reduce inhibitory effects . -
Therapeutic Applications :
Ongoing research is exploring the therapeutic applications of this compound in treating conditions associated with inflammation and infection. Its dual action as both an antimicrobial and anti-inflammatory agent positions it as a candidate for further drug development .
Q & A
Basic Research Questions
Q. What is the synthetic route for N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide, and how is purity monitored during synthesis?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-methoxy-5-methylaniline and 4-acetamidobenzenesulfonyl chloride in an aqueous alkaline medium. Reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system of ethyl acetate/hexane (1:3 v/v). Final purification is achieved via recrystallization from methanol. TLC ensures intermediate and product homogeneity, while melting point analysis and NMR spectroscopy validate purity .
Q. What structural features define the molecular geometry of this compound?
- Methodological Answer : X-ray crystallography reveals a distorted tetrahedral geometry at the sulfur atom (S1), with a C1–S1–N2–C9 torsion angle of 56.88(14)°. The sulfamoyl bridge adopts a non-planar conformation, stabilized by intramolecular N–H⋯O hydrogen bonds forming an S(6) ring motif. Intermolecular N–H⋯O hydrogen bonds create R₂²(8) ring motifs, contributing to a 3D supramolecular network. These interactions are critical for crystallinity and stability .
Q. How can researchers verify hydrogen bonding patterns in the crystal lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve hydrogen bonding. Hydrogen atoms are either located via Fourier difference maps (for NH groups) or geometrically placed (for CH groups). Hydrogen bond metrics (e.g., D–H⋯A distances and angles) are calculated using crystallographic software (e.g., SHELXL). For this compound, N2–H⋯O4 (2.12 Å, 152°) interactions are pivotal in stabilizing the lattice .
Advanced Research Questions
Q. How can crystallographic disorder in the acetamide group be resolved during refinement?
- Methodological Answer : Disorder in the acetamide oxygen atoms (O2 and O3) is modeled using split positions with occupancy factors (0.52:0.48). Restraints on bond distances and angles are applied to maintain reasonable geometry. Refinement tools like ISOR in SHELXL mitigate thermal motion anisotropy. Validation via residual electron density maps ensures no unmodeled features remain .
Q. What computational strategies optimize reaction pathways for sulfamoyl-containing analogs?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates for sulfamoyl bond formation. Coupled with cheminformatics, these methods identify optimal reaction conditions (e.g., solvent polarity, temperature). For example, reaction path searches using the Artificial Force Induced Reaction (AFIR) method narrow down viable pathways, reducing trial-and-error experimentation .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictory bioactivity results may arise from variations in assay conditions (e.g., cell lines, incubation times). Methodological rigor includes:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations.
- Structural analogs : Compare activity trends with derivatives (e.g., substituent effects on the methoxy or methyl groups).
- Target validation : Use knockout models or competitive binding assays to confirm target specificity.
Cross-referencing with crystallographic data (e.g., hydrogen bonding motifs) can rationalize activity differences .
Q. What strategies enhance the stability of sulfamoyl-based compounds under physiological conditions?
- Methodological Answer : Stability is assessed via:
- pH-dependent degradation studies : Monitor hydrolysis of the sulfamoyl bond in buffers (pH 1–10) using HPLC.
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce nucleophilic attack.
- Co-crystallization : Co-formers like cyclodextrins improve solubility and reduce hydrolysis rates.
Thermogravimetric analysis (TGA) further evaluates thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
